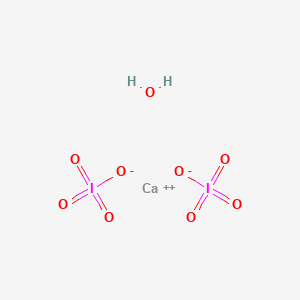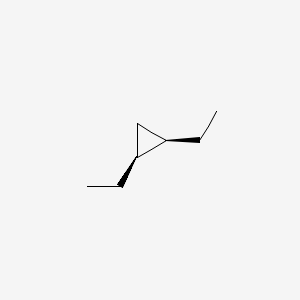
cis-1,2-Diethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
cis-1,2-Diethylcyclopropane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopropane chemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1,2-Diethylcyclopropane involves its interaction with various molecular targets and pathways. For example, in cyclopropanation reactions, the compound acts as an intermediate, where the carbene or carbenoid species adds to the double bond of an alkene, forming the cyclopropane ring . This reaction is stereospecific, maintaining the cis configuration of the starting material .
Comparación Con Compuestos Similares
trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.
cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.
trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.
Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .
Propiedades
Fórmula molecular |
C7H14 |
|---|---|
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
Clave InChI |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
SMILES isomérico |
CC[C@H]1C[C@H]1CC |
SMILES canónico |
CCC1CC1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


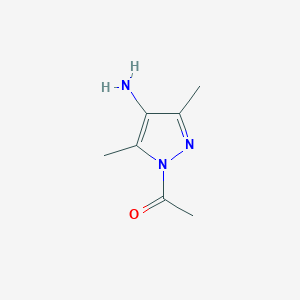

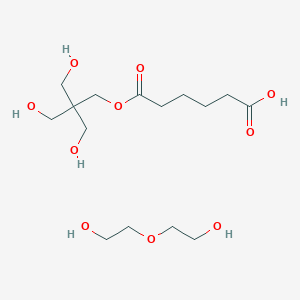
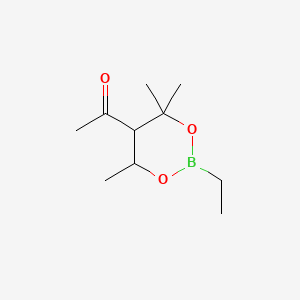
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
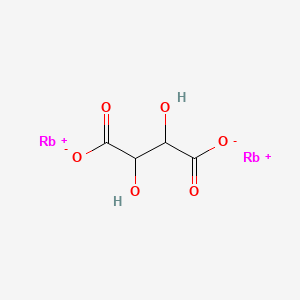
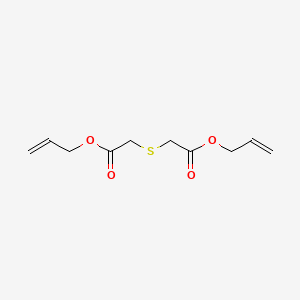
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
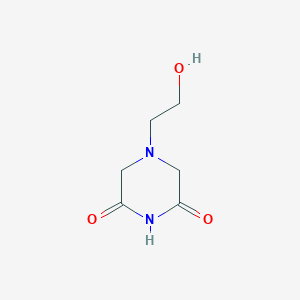
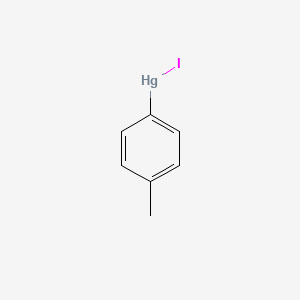
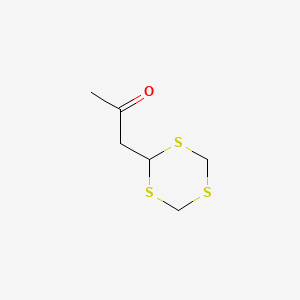
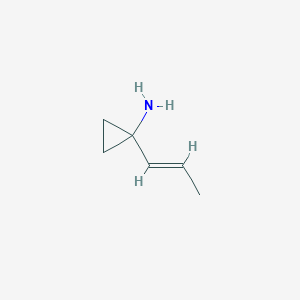
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
